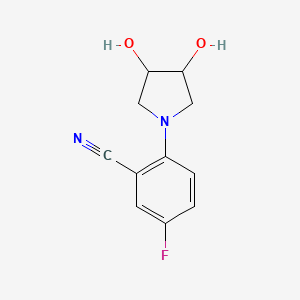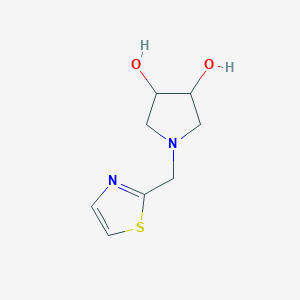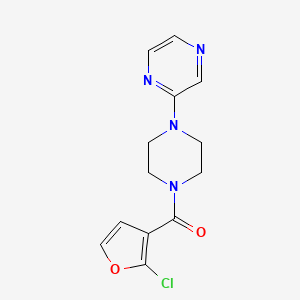
1-(3-Methyl-1,2,4-thiadiazol-5-yl)pyrrolidine-3,4-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Methyl-1,2,4-thiadiazol-5-yl)pyrrolidine-3,4-diol is a heterocyclic compound that contains both a thiadiazole ring and a pyrrolidine ring. The presence of these rings makes it an interesting compound for various chemical and biological studies. The thiadiazole ring is known for its diverse biological activities, while the pyrrolidine ring is a common structural motif in many natural products and pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methyl-1,2,4-thiadiazol-5-yl)pyrrolidine-3,4-diol typically involves the reaction of 3-methyl-1,2,4-thiadiazole with pyrrolidine derivatives under specific conditions. One common method involves the use of hydrazonoyl halides as starting materials, which react with thiocyanates or thiosemicarbazides to form the thiadiazole ring . The pyrrolidine ring can be introduced through a cyclization reaction involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the production process more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-Methyl-1,2,4-thiadiazol-5-yl)pyrrolidine-3,4-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups in the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides under various conditions depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
1-(3-Methyl-1,2,4-thiadiazol-5-yl)pyrrolidine-3,4-diol has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: The compound’s biological activity makes it a valuable tool for studying various biological processes. It can be used as a probe to investigate enzyme functions and cellular pathways.
Medicine: Due to its potential therapeutic properties, the compound is studied for its use in drug development. It may exhibit antimicrobial, anticancer, or anti-inflammatory activities.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1-(3-Methyl-1,2,4-thiadiazol-5-yl)pyrrolidine-3,4-diol involves its interaction with specific molecular targets and pathways. The thiadiazole ring can interact with enzymes and receptors, modulating their activity. The pyrrolidine ring can enhance the compound’s binding affinity and specificity. The exact mechanism depends on the specific biological context and the target molecules involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,4-Thiadiazole derivatives: These compounds share the thiadiazole ring and exhibit similar biological activities.
Pyrrolidine derivatives: These compounds contain the pyrrolidine ring and are commonly found in pharmaceuticals and natural products.
Uniqueness
1-(3-Methyl-1,2,4-thiadiazol-5-yl)pyrrolidine-3,4-diol is unique due to the combination of the thiadiazole and pyrrolidine rings in a single molecule. This combination provides a distinct set of chemical and biological properties that are not found in compounds containing only one of these rings. The presence of both rings allows for a broader range of interactions with molecular targets, making it a versatile compound for various applications.
Propriétés
IUPAC Name |
1-(3-methyl-1,2,4-thiadiazol-5-yl)pyrrolidine-3,4-diol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2S/c1-4-8-7(13-9-4)10-2-5(11)6(12)3-10/h5-6,11-12H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGYOGZKCNNRFMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=N1)N2CC(C(C2)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2,4,4-Trimethylcyclopentyl)amino]propane-1,2-diol](/img/structure/B6633813.png)









![2-[(2-Chlorofuran-3-carbonyl)amino]-3,3-dimethylbutanoic acid](/img/structure/B6633884.png)


